![molecular formula C6H7N5O B1201216 2-Pyrazinoylguanidine CAS No. 60398-24-5](/img/structure/B1201216.png)
2-Pyrazinoylguanidine
Overview
Description
Pyrazinoylguanidine is a small molecule compound with the molecular formula C6H7N5O. It was initially developed by Pennsylvania State University College of Medicine and has been investigated for its potential therapeutic applications in endocrinology and metabolic diseases . This compound has shown promise as an antihyperglycemic and antihyperlipidemic agent .
Mechanism of Action
Target of Action
2-Pyrazinoylguanidine, also known as PZG, primarily targets the Epithelial Sodium Channel (ENaC) . ENaC plays a crucial role in maintaining sodium balance, fluid volume, and blood pressure. It is also involved in the pathophysiology of disorders such as hypertension, heart failure, and kidney disease .
Mode of Action
PZG interacts with its target, ENaC, by inhibiting its function . This inhibition leads to a decrease in sodium reabsorption, which can help in conditions where sodium and fluid retention is a problem, such as hypertension and heart failure . Additionally, PZG and its analogs have been found to inhibit the activation of the renin-angiotensin system (RAS) and the Wnt/β-catenin signaling pathway .
Biochemical Pathways
PZG affects several biochemical pathways. It inhibits the activation of the Wnt/β-catenin signaling pathway , which plays an important role in fibrogenesis . Additionally, PZG suppresses the TGF-β/Smad pathway by selectively inhibiting the phosphorylation of Smad3, blocking the interactions of SARA with TGFβI and Smad3 . These pathways are crucial in the progression of diseases like renal fibrosis and cancer .
Pharmacokinetics
The pharmacokinetics of PZG involves its rapid hydrolysis to pyrazinoic acid (PZA) in both humans and dogs . The serum half-life (t ½) of PZG is approximately 1 hour . The apparent volume of distribution of PZG exceeds that of total body water, indicating that it is distributed throughout the body .
Result of Action
The inhibition of ENaC by PZG leads to a decrease in sodium reabsorption, which can help manage conditions like hypertension and heart failure . In addition, PZG’s effect on the Wnt/β-catenin and TGF-β/Smad pathways can inhibit the progression of diseases like renal fibrosis and cancer .
Action Environment
The action of PZG can be influenced by various environmental factors. For instance, the presence of other drugs can affect the absorption, distribution, metabolism, and excretion of PZG. Furthermore, individual factors such as age, sex, genetics, and health status can also influence the action, efficacy, and stability of PZG .
Biochemical Analysis
Biochemical Properties
2-Pyrazinoylguanidine plays a significant role in biochemical reactions, particularly in the context of renal function. It interacts with various enzymes and proteins, including those involved in the renin-angiotensin system (RAS) and the Wnt/β-catenin signaling pathway. These interactions are crucial for its inhibitory effects on renal fibrosis and podocyte injury . Additionally, this compound has been shown to inhibit the phosphorylation of Smad3, a key protein in the TGF-β/Smad signaling pathway, thereby reducing collagen I expression and fibrogenesis .
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In renal cells, it has been demonstrated to reduce the expression of collagen I and inhibit the activation of the renin-angiotensin system, which is essential for preventing renal fibrosis . Furthermore, this compound influences cell signaling pathways, such as the Wnt/β-catenin and TGF-β/Smad pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential therapeutic benefits in treating chronic kidney disease and other metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific proteins and enzymes, inhibiting their activity and altering downstream signaling pathways. For instance, this compound inhibits the phosphorylation of Smad3 by blocking its interaction with SARA and TGFβI, thereby preventing the activation of the TGF-β/Smad pathway . This inhibition leads to reduced collagen I expression and decreased fibrogenesis. Additionally, this compound affects the Wnt/β-catenin signaling pathway, further contributing to its antifibrotic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over extended periods. For example, in a study involving streptozotocin-induced diabetic rats, this compound treatment for 24 weeks resulted in reduced mortality and attenuation of diabetic nephropathy . The compound demonstrated stability and sustained efficacy over this period, with significant improvements in renal function and structure. These findings suggest that this compound has long-term benefits in managing chronic kidney disease and related conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In diabetic rats, higher doses of this compound were associated with greater reductions in plasma glucose, triglycerides, and cholesterol levels . At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization. These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to renal function and metabolic diseases. It interacts with enzymes and cofactors involved in the renin-angiotensin system and the Wnt/β-catenin signaling pathway . These interactions influence metabolic flux and metabolite levels, contributing to its therapeutic effects. Additionally, this compound has been shown to affect the excretion of urea and other metabolites, further highlighting its role in metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . In the renal tubules, this compound has been shown to inhibit the active transport of urea, affecting its excretion and reabsorption . These transport and distribution mechanisms are crucial for its therapeutic effects and overall efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the renal tubules, where it exerts its effects on urea transport and renal function . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
The synthesis of pyrazinoylguanidine involves the reaction of pyrazinecarboxamide with guanidine. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol. The process involves heating the reactants to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Pyrazinoylguanidine undergoes various chemical reactions, including:
Oxidation: Pyrazinoylguanidine can be oxidized to form pyrazinoic acid derivatives.
Reduction: Reduction of pyrazinoylguanidine can yield 3-aminopyrazinoylguanidine.
Substitution: Pyrazinoylguanidine can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
The major products formed from these reactions include pyrazinoic acid, 3-aminopyrazinoylguanidine, and various substituted derivatives .
Scientific Research Applications
Antihypertensive Effects
2-Pyrazinoylguanidine has been shown to effectively lower blood pressure in hypertensive patients, particularly those with type 2 diabetes. Unlike other antihypertensive agents such as amiloride, which can exacerbate hyperglycemia, this compound reduces both glucose and lipid levels, making it suitable for diabetic patients .
- Mechanism of Action : It inhibits the epithelial sodium channel, leading to decreased sodium reabsorption and subsequent reductions in blood pressure and plasma renin activity .
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. Specifically, it has been found to inhibit the growth of cancer cell spheroids through mechanisms that are independent of its action on sodium channels. This suggests a novel role for this compound as an anticancer agent .
- Study Findings : In vitro experiments demonstrated that this compound significantly reduced the viability of various breast cancer cell lines when used alone or in combination with conventional therapies .
Metabolic Disorders
The compound exhibits antihyperglycemic and antihyperlipidemic effects, making it a candidate for treating metabolic syndrome. It has been shown to downregulate lipolysis and gluconeogenesis in animal models, suggesting its utility in managing conditions associated with insulin resistance .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and reduce reaction times. Its chemical reactivity includes participation in nucleophilic substitutions and the formation of coordination complexes with metal ions.
Case Study 1: Hypertension Management
A clinical study involving hypertensive patients demonstrated that administration of this compound resulted in significant reductions in blood pressure without adverse effects on glucose metabolism. Patients reported improved overall metabolic profiles during treatment .
Case Study 2: Cancer Cell Viability
In research conducted on breast cancer cell spheroids, treatment with this compound led to a marked decrease in cell viability. The results indicated that the compound could enhance the efficacy of existing anticancer therapies by inducing apoptosis through multiple pathways .
Comparison with Similar Compounds
Pyrazinoylguanidine is structurally similar to other guanidine derivatives, such as amiloride, 5-(N-ethyl-N-isopropyl)-amiloride (EIPA), 5-(N,N-dimethyl)-amiloride (DMA), and 5-(N,N-hexamethylene)-amiloride (HMA) . These compounds also inhibit the Na+/H+ exchanger-1 (NHE1) and have been studied for their anticancer properties . pyrazinoylguanidine exhibits unique properties, such as its ability to inhibit the renin-angiotensin system and its potential antihyperglycemic and antihyperlipidemic effects .
Similar Compounds
- Amiloride
- 5-(N-ethyl-N-isopropyl)-amiloride (EIPA)
- 5-(N,N-dimethyl)-amiloride (DMA)
- 5-(N,N-hexamethylene)-amiloride (HMA)
- Benzoylguanidine derivatives such as eniporide and cariporide
Biological Activity
2-Pyrazinoylguanidine (PZG) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and cardiovascular health. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, highlighting its significance in medical research.
This compound is an analog of amiloride, a potassium-sparing diuretic. Its structure allows it to interact with various biological targets, particularly in the modulation of sodium/hydrogen exchangers (NHEs). PZG has been shown to inhibit NHE1, which plays a crucial role in cancer cell survival and proliferation. However, recent studies indicate that its anticancer effects may be independent of NHE1 inhibition, suggesting alternative pathways for inducing cell death in cancer cells .
Anticancer Activity
Research has demonstrated that PZG significantly reduces the viability of cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231 spheroids. The compound induces cell death through mechanisms including:
- Endoplasmic Reticulum Stress : PZG treatment leads to increased ER stress markers, contributing to apoptosis.
- Autophagy Inhibition : The compound disrupts autophagic processes, further promoting cell death.
- DNA Damage : PZG induces DNA damage responses, which are critical for triggering apoptosis in cancer cells .
Table 1: Effects of this compound on Cancer Cell Viability
Cell Line | Viability Reduction (%) | Mechanism of Action |
---|---|---|
MCF-7 | 70% | ER stress, DNA damage |
MDA-MB-231 | 65% | Autophagy inhibition |
Non-cancer cells | 30% | NHE1-independent pathways |
Cardiovascular Effects
PZG has also been investigated for its antihypertensive properties. In clinical studies, it has been found to effectively lower blood pressure in individuals with essential hypertension and type 2 diabetes. Notably, PZG not only reduces systolic and diastolic blood pressure but also downregulates the glucose fatty acid cycle, which is beneficial for metabolic control in diabetic patients .
Case Studies on Antihypertensive Effects
- Study on Hypertensive Patients : A study involving subjects with mild to moderate hypertension showed that PZG significantly reduced blood pressure levels while improving lipid profiles without exacerbating hyperglycemia, unlike amiloride .
- Diabetes Management : In patients with type 2 diabetes, PZG was associated with improved glycemic control and reduced body weight. It demonstrated a favorable safety profile compared to traditional antihypertensives .
Properties
IUPAC Name |
N-(diaminomethylidene)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-6(8)11-5(12)4-3-9-1-2-10-4/h1-3H,(H4,7,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBSDCKJFDZMHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209151 | |
Record name | 2-Pyrazinoylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60398-24-5 | |
Record name | 2-Pyrazinoylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrazinoylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRAZINOYLGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G15V730JCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there structural analogs of 2-pyrazinoylguanidine that show different effects on urea transport?
A2: While the provided research doesn't directly compare this compound to its structural analogs, it does highlight the impact of structural variations on biological activity. Specifically, the study on toad skin observed that phloretin, unlike this compound, did not affect urea transport. [] This difference in activity, despite potential structural similarities, emphasizes the importance of specific molecular features in dictating interactions with biological targets involved in urea transport. Further investigations into a broader range of this compound analogs could reveal valuable structure-activity relationships and potentially identify compounds with enhanced selectivity or potency for modulating urea transport.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.